molecular formula C17H23N5O3 B5291300 4-(hydroxymethyl)-1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-azepanol

4-(hydroxymethyl)-1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-azepanol

Cat. No. B5291300
M. Wt: 345.4 g/mol
InChI Key: VADKRQIDIVUNQU-UHFFFAOYSA-N
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Description

4-(hydroxymethyl)-1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-azepanol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of azepane derivatives and has shown promising results in various scientific studies.

Mechanism of Action

The exact mechanism of action of 4-(hydroxymethyl)-1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-azepanol is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body that are involved in the development of various diseases.
Biochemical and Physiological Effects:
4-(hydroxymethyl)-1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-azepanol has been shown to have various biochemical and physiological effects. It has been shown to reduce blood pressure, improve insulin sensitivity, and reduce inflammation. It has also been shown to have neuroprotective effects and inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(hydroxymethyl)-1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-azepanol in lab experiments include its potential therapeutic applications and its ability to inhibit certain enzymes and proteins in the body. However, its limitations include its complex synthesis method and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 4-(hydroxymethyl)-1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-azepanol. These include further studies on its potential therapeutic applications, its mechanism of action, and its safety and toxicity profile. There is also a need for further research on its pharmacokinetics and pharmacodynamics to determine its optimal dosage and administration route. Additionally, research can be done to develop more efficient and cost-effective synthesis methods for this compound.
Conclusion:
In conclusion, 4-(hydroxymethyl)-1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-azepanol is a chemical compound that has shown promising results in various scientific studies. Its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions make it an interesting topic for further research.

Synthesis Methods

The synthesis of 4-(hydroxymethyl)-1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-azepanol involves several steps. The first step involves the reaction of 4-bromo-2-(hydroxymethyl)phenylboronic acid with 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzaldehyde in the presence of a palladium catalyst to obtain the intermediate compound. This intermediate compound is then reacted with 6-bromo-1-hexanol in the presence of a base to obtain the final product.

Scientific Research Applications

4-(hydroxymethyl)-1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-azepanol has shown potential therapeutic applications in various scientific studies. It has been studied for its antihypertensive, anti-inflammatory, and antidiabetic effects. It has also been studied for its potential use in the treatment of cancer and neurological disorders.

properties

IUPAC Name

[4-hydroxy-4-(hydroxymethyl)azepan-1-yl]-[4-[(5-methyltetrazol-1-yl)methyl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c1-13-18-19-20-22(13)11-14-3-5-15(6-4-14)16(24)21-9-2-7-17(25,12-23)8-10-21/h3-6,23,25H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADKRQIDIVUNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1CC2=CC=C(C=C2)C(=O)N3CCCC(CC3)(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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